molecular formula C20H12FNO2 B2618912 9-(2-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 533868-03-0

9-(2-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Cat. No.: B2618912
CAS No.: 533868-03-0
M. Wt: 317.319
InChI Key: VXZMQGNSMPCDTO-UHFFFAOYSA-N
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Description

This compound features a tricyclic framework with a fused bicyclo[9.4.0.0^{2,7}] system, incorporating a 9-azatricyclo core. The structure includes a 2-fluorophenyl substituent at the 9-position and two ketone groups at positions 8 and 10. The tricyclic scaffold is structurally analogous to bioactive molecules targeting kinases and neurological receptors, as seen in related compounds .

Properties

IUPAC Name

6-(2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO2/c21-17-11-5-6-12-18(17)22-19(23)15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(22)24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZMQGNSMPCDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione typically involves multi-step organic reactions. One common method includes the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine and a catalyst like 4-N,N-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent like dichloromethane at controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(2-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structure and Characteristics

  • Molecular Formula : C18H16FNO2
  • Molecular Weight : 301.33 g/mol
  • LogP : 3.72 (indicating moderate lipophilicity)

The compound features a complex tricyclic structure that contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of 9-(2-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione in cancer therapeutics. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: National Cancer Institute Evaluation

The National Cancer Institute (NCI) assessed the compound's antitumor activity using a panel of approximately sixty human cancer cell lines. The results indicated significant growth inhibition rates, with mean GI50 values around 15.72 µM . This suggests that the compound may serve as a lead for further development of anticancer agents.

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promising antimicrobial activity against several pathogenic microorganisms.

Case Study: Antimicrobial Screening

A study conducted on synthesized derivatives of similar compounds demonstrated that those with structural similarities to this compound exhibited significant antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of specific functional groups was linked to enhanced antimicrobial activity.

Mechanism of Action

The mechanism of action of 9-(2-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

3,15-Dimethoxy-10-methyltricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,9,12,14-heptaen-8-one

  • Key Differences: Substitutions: Methoxy groups at positions 3 and 15, methyl at position 10 vs. 2-fluorophenyl and dual ketones in the target compound. Electronic Effects: Methoxy groups are electron-donating, contrasting with the electron-withdrawing fluorine and ketones.

7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo[5.2.1]decane Hydrochloride

  • Key Differences: Core Structure: Bicyclo[5.2.1] system vs. the larger tricyclic framework. Fluorophenyl Position: Para-substituted fluorine vs. ortho-substituted in the target compound. Functional Groups: Ether oxygens (8,10-dioxa) vs. ketones.

Quetiapine Fumarate

  • Key Differences :
    • Core: Includes a thia group (2-thia-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,9,11,13-heptaene) and a piperazine ring.
    • Substituents: Hydroxyethoxyethyl and fumarate counterion vs. fluorophenyl and ketones.
    • Implications : Sulfur in the tricyclic system may enhance polarizability and metabolic susceptibility compared to the oxygen-rich target compound .

Physicochemical Properties

Property Target Compound 3,15-Dimethoxy-10-methyl Analog Quetiapine Fumarate
Molecular Weight ~400–450 g/mol (estimated) 342.38 g/mol 883.06 g/mol
LogP (Lipophilicity) Moderate (fluorophenyl + ketones) Lower (methoxy groups) Higher (thia group)
Hydrogen Bond Acceptors 4 (2 ketones, 1 N, 1 O) 3 (2 methoxy, 1 ketone) 8 (multiple O/N)
Solubility Low (aromatic core) Moderate (polar methoxy) Low (bulky substituents)

JAK2 Inhibitor Complex (PDB: 8A7L)

  • A related tricyclic compound (1-(3,4-diazatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaen-5-yl)-triazole) binds JAK2 via hydrophobic interactions and hydrogen bonding.
  • Comparison : The target compound’s fluorophenyl group may enhance selectivity for kinases with hydrophobic binding pockets, while ketones could mimic ATP’s phosphate interactions .

Metabolic Stability

  • Fluorine substitution typically reduces oxidative metabolism. The target compound’s fluorophenyl and ketones may confer longer half-life compared to sulfur-containing analogs (e.g., ’s thia-azatricycle), which are prone to sulfoxidation .

Biological Activity

The compound 9-(2-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a member of a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following identifiers:

  • Molecular Formula : C28H28FN3O4S
  • IUPAC Name : 9-[(2-fluorophenyl)methyl]-2210-trioxo-N-[3-(pyrrolidin-1-yl)propyl]-2lambda6-thia-9-azatricyclo[9.4.0.0^{38}]pentadeca-1(11)3(8)461214-hexaene-6-carboxamide
  • SMILES : O=C(c(cc1)cc(N(Cc(cccc2)c2F)C(c2c3cccc2)=O)c1S3(=O)=O)NCCCN1CCCC1

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as phospholipase A2 (PLA2), which is implicated in drug-induced phospholipidosis—a condition characterized by the accumulation of phospholipids in lysosomes .
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
  • Neuroprotective Effects : The compound has also been evaluated for its neuroprotective effects in models of neurodegenerative diseases, potentially through the modulation of oxidative stress pathways and inflammation .

Case Study 1: PLA2 Inhibition

A study conducted on a library of compounds demonstrated that several derivatives of azatricyclo compounds, including our target compound, effectively inhibited PLA2G15 activity with varying IC50 values. This inhibition was correlated with reduced phospholipid accumulation in cellular models .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability and induction of apoptosis. The mechanism involved the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
Enzyme InhibitionPLA2G15 inhibition
AnticancerInduction of apoptosis
NeuroprotectionModulation of oxidative stress

Q & A

Basic: What experimental methods are recommended to confirm the structural conformation of this compound?

To confirm the structural conformation, employ a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography for precise bond-length and angle measurements, as demonstrated in spirocyclic analogs .
  • Infrared (IR) spectroscopy to identify carbonyl (C=O) and aromatic stretching vibrations, which are critical for validating the fused-ring system .
  • UV-Vis spectroscopy to analyze electronic transitions influenced by the fluorophenyl substituent .
  • NMR spectroscopy (¹H and ¹³C) to resolve stereochemical ambiguities, particularly for sp³-hybridized carbons in the tricyclic core .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational structural models?

Contradictions often arise from dynamic effects (e.g., ring puckering) or solvent interactions. Mitigation strategies include:

  • Cross-validation with multiple techniques (e.g., X-ray crystallography for static structures vs. NMR for dynamic behavior) .
  • Computational refinement using density functional theory (DFT) to simulate solvent effects and compare predicted vs. observed NMR/IR spectra .
  • Variable-temperature NMR to assess conformational flexibility in solution .

Basic: What synthetic routes are effective for producing this compound?

Key synthetic pathways involve:

  • Multi-step cyclization reactions starting from substituted benzothiazoles or benzothiazinones, followed by annulation with fluorophenyl-containing precursors .
  • Spirocyclic intermediates , such as 2-oxa-spiro[3.4]octane-1,3-dione, to construct the azatricyclic core .
  • Reaction monitoring via TLC and intermediate characterization using elemental analysis and melting-point determination .

Advanced: How does the 2-fluorophenyl substituent influence the compound’s reactivity in cyclization reactions?

The electron-withdrawing fluorine atom:

  • Enhances electrophilic aromatic substitution at specific positions, directing cyclization pathways .
  • Modulates steric effects due to its ortho-position, potentially hindering or favoring ring closure depending on the reaction geometry.
  • Quantitative analysis via Hammett constants (σ) or DFT calculations can predict substituent effects on transition states .

Advanced: How should a study be designed to assess this compound’s environmental toxicity?

Adopt a tiered ecotoxicological approach:

  • Laboratory assays : Measure acute toxicity (LC₅₀/EC₅₀) in Daphnia magna and algal species, as outlined in OECD Test Guidelines .
  • Environmental fate studies : Use HPLC-MS to track degradation products in simulated aquatic systems under varying pH/light conditions .
  • Bioaccumulation potential : Calculate logP values experimentally (shake-flask method) or via computational tools like EPI Suite .

Basic: What analytical techniques are critical for assessing purity and stability?

  • High-performance liquid chromatography (HPLC) with UV detection for quantitative purity analysis .
  • Elemental analysis (C, H, N) to verify stoichiometric ratios .
  • Differential scanning calorimetry (DSC) to detect polymorphic transitions or decomposition under thermal stress .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Use response surface methodology to optimize parameters (e.g., solvent polarity, catalyst loading, temperature) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate key cyclization steps .
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced: What mechanistic role do nitro groups play in modulating biological activity in related compounds?

Nitro groups in analogs (e.g., 2,3,4,5-tetrahydro-7,8-dinitro derivatives):

  • Enhance redox activity , enabling interactions with cytochrome P450 enzymes or nitroreductases in biological systems .
  • Increase electrophilicity , facilitating covalent binding to thiol groups in target proteins.
  • Validate hypotheses via mutagenesis studies or competitive inhibition assays with nitroreductase-deficient strains .

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